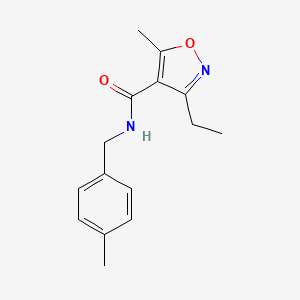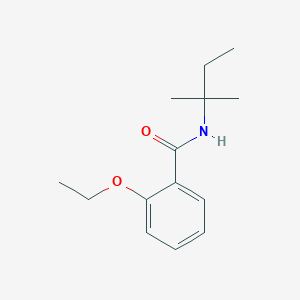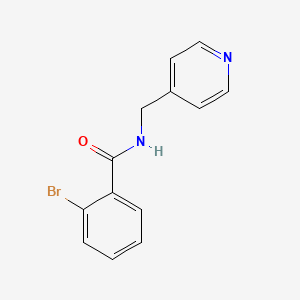
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves the modulation of GABA-A receptors. It acts as a positive allosteric modulator of the receptor, increasing the activity of the receptor and enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increase in inhibitory neurotransmission, resulting in the anxiolytic and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide are primarily related to its modulation of GABA-A receptors. It has been shown to increase the activity of the receptor, leading to an increase in inhibitory neurotransmission. This results in the anxiolytic and anticonvulsant effects of the compound. Additionally, it has been found to have sedative effects, which may be related to its modulation of GABA-A receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide for lab experiments is its unique properties and potential applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain. However, one of the limitations of the compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide. One potential direction is the development of new analogs and derivatives of the compound with improved properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of anxiety disorders and epilepsy. Finally, there is a need for more studies to explore the potential applications of the compound in other scientific research fields, such as medicinal chemistry and pharmacology.
Synthesemethoden
The synthesis of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves a multistep process that includes the reaction of ethyl 2-oxo-4-phenylbutyrate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-2-oxo-4-phenylbutyrate. This is followed by the reaction of the resulting compound with 4-methylbenzylamine to form 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-hydroxyisoxazolecarboxamide. Finally, the compound is treated with thionyl chloride to yield 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain.
Eigenschaften
IUPAC Name |
3-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-13-14(11(3)19-17-13)15(18)16-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDHEQMFGJMNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)



![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)

![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)